N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

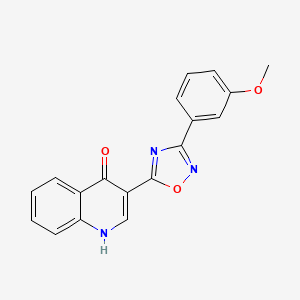

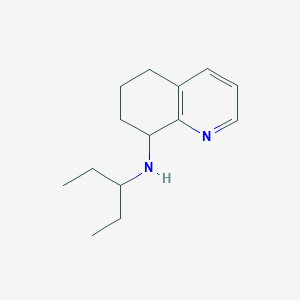

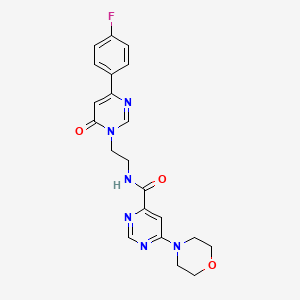

“N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine” is a complex organic compound. It contains a pentan-3-yl group, which is a five-carbon alkyl group . The “5,6,7,8-tetrahydroquinolin-8-amine” part of the molecule suggests it contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound would be based on the quinoline backbone, with the pentan-3-yl group and an amine group attached. Quinoline is a bicyclic compound, consisting of a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and degree of unsaturation would all influence its properties .Scientific Research Applications

Synthesis and Chemical Applications

- N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine and its derivatives have been explored for their potential in chemical synthesis. A study by Abdelmohsen and El-Ossaily (2015) discusses a green and simple method for synthesizing related compounds using DABCO as a catalyst, highlighting its environmental friendliness and excellent yields (Abdelmohsen & El-Ossaily, 2015).

Cancer Therapies

- Related compounds, particularly chloroquine analogs, have shown potential in cancer therapies. Solomon and Lee (2009) discuss how chloroquine, a compound structurally similar to this compound, can sensitize cell-killing effects by radiation and chemotherapeutic agents in a cancer-specific manner (Solomon & Lee, 2009).

Antimalarial Applications

- The class of 8-aminoquinolines, to which this compound belongs, has historical significance in antimalarial drug development. A study by Grewal (1981) reviews the activity of 8-aminoquinolines against malaria parasites and their modes of action (Grewal, 1981).

Neurological Research

- Tetrahydroquinolines, a broader category including this compound, have been identified in the brain and associated with neurological conditions. Kohno, Ohta, and Hirobe (1986) identified tetrahydroisoquinoline in the rat brain, suggesting its potential role in inducing parkinsonism (Kohno, Ohta, & Hirobe, 1986).

Pharmaceutical Chemistry

- Research in pharmaceutical chemistry has explored the synthesis of novel compounds using tetrahydroquinolines. The study of the chemistry of tetrahydroquinolines by Muthukrishnan, Sridharan, and Menéndez (2019) emphasizes their importance in the development of pharmacologically active compounds (Muthukrishnan, Sridharan, & Menéndez, 2019).

Catalysis and Organic Chemistry

- The use of related quinolines in catalysis and organic chemistry reactions has been a topic of study. Utsunomiya and Hartwig (2003) report on a ruthenium-catalyzed hydroamination of vinylarenes with secondary aliphatic and benzylic amines, showcasing the role of quinolines in catalytic processes (Utsunomiya & Hartwig, 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-pentan-3-yl-5,6,7,8-tetrahydroquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-3-12(4-2)16-13-9-5-7-11-8-6-10-15-14(11)13/h6,8,10,12-13,16H,3-5,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYFNGRIVMOYHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1CCCC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-](/img/structure/B2842568.png)

![2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2842570.png)

![3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2842571.png)

![5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2842572.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2842573.png)

![3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2842588.png)

![Furan-2-yl-[4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B2842590.png)